7-(2-hydroxyethyl)-3-methyl-8-(phenylamino)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its complex structure, which includes a purine ring modified with hydroxyethyl and phenylamino groups. The chemical formula for this compound is C16H19N5O3, and it has a CAS number of 476481-35-3 .
This compound falls under the category of purine derivatives, which are essential components of nucleic acids and play significant roles in various biological processes. It is classified as a potential pharmacological agent, particularly in the context of cancer research and other therapeutic areas .
The synthesis of 7-(2-hydroxyethyl)-3-methyl-8-(phenylamino)-1H-purine-2,6(3H,7H)-dione can be approached through several methodologies. One common method involves the reaction of 3-methyl-1H-purine-2,6-dione with phenylamine in the presence of a suitable catalyst. The addition of a hydroxyethyl group typically requires further functionalization steps to introduce the hydroxyl group at the desired position.
The synthesis may involve:
These steps require careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product .
The molecular structure of 7-(2-hydroxyethyl)-3-methyl-8-(phenylamino)-1H-purine-2,6(3H,7H)-dione features a purine skeleton with specific substituents that impact its biological activity. The hydroxyl group at position 7 and the phenylamino group at position 8 are crucial for its interaction with biological targets.
The compound may undergo several chemical reactions typical for purine derivatives:
Understanding these reactions is essential for developing synthetic pathways and exploring potential modifications that could enhance therapeutic efficacy .
The mechanism of action for 7-(2-hydroxyethyl)-3-methyl-8-(phenylamino)-1H-purine-2,6(3H,7H)-dione likely involves interaction with specific enzymes or receptors in cellular pathways. For instance, it may act as an inhibitor for certain kinases or enzymes involved in cellular proliferation.
Research indicates that compounds similar to this one can modulate signaling pathways associated with cancer cell growth and survival, potentially leading to therapeutic benefits .
Relevant analyses such as spectroscopy (NMR, IR) and chromatography (HPLC) are essential for characterizing these properties accurately .
7-(2-hydroxyethyl)-3-methyl-8-(phenylamino)-1H-purine-2,6(3H,7H)-dione has potential applications in:
These applications highlight its significance within pharmaceutical research and development contexts .
Purine-based compounds exhibit remarkable structural diversity, enabling interactions with an extensive array of biological targets. The planar purine ring system readily engages in π-π stacking interactions within hydrophobic binding pockets, while its nitrogen atoms serve as hydrogen bond acceptors and donors, facilitating specific recognition by enzymes and receptors. Adenosine receptors (A₁, A₂A, A₂B, A₃), pivotal in regulating cardiovascular function, inflammation, and neurotransmission, are prime targets for purine derivatives. Ligands like N⁶-(2-phenylethyl)adenosine exemplify how purine modifications yield potent receptor modulators [4]. Beyond receptor targeting, purine derivatives are indispensable in oncology, where they inhibit kinases involved in proliferative signaling pathways. The pyrazolo[1,5-a]pyrimidine core, a purine bioisostere, features prominently in kinase inhibitors such as zanubrutinib (BTK inhibitor) and dorsomorphin (AMPK inhibitor), demonstrating the scaffold's adaptability to hit challenging targets [10].
The purine dione system (e.g., xanthine derivatives like theophylline) introduces additional hydrogen-bonding capabilities and modulates electronic properties, enhancing interactions with catalytic residues in enzyme active sites. Molecular dynamics simulations and pharmacophore modeling studies confirm that purine diones effectively inhibit key viral enzymes, including SARS-CoV-2 3CLpro and RdRp, by forming critical hydrogen bonds with residues like Glu166, Gln189, Lys551, and Glu811 [2]. Computational approaches, including scaffold hopping and 3D-pharmacophore analysis, leverage the purine core to generate novel multi-target inhibitors with optimized binding profiles. These studies consistently identify hydrogen bond acceptors and donors as essential pharmacophoric features for purine derivatives targeting conserved enzymatic sites, underscoring the scaffold's functional versatility [2].
Table 1: Therapeutic Targets and Applications of Representative Purine Derivatives
Compound Class | Key Substituents | Primary Biological Target | Therapeutic Application |
---|---|---|---|
Xanthines (e.g., Theophylline) | N-3 Methyl, C-8 alkyl | Phosphodiesterase, Adenosine Receptors | Asthma, COPD |
Adenosine Analogues | N⁶-Arylalkyl, 5'-Modifications | Adenosine Receptors (A₁, A₂A, A₂B, A₃) | Cardiovascular, Anti-inflammatory |
Pyrazolo[1,5-a]pyrimidines (e.g., Zanubrutinib) | C-3 Aryl, C-5 Heteroaryl, C-7 amino | Bruton’s Tyrosine Kinase (BTK) | B-cell Malignancies |
Purine Diones (e.g., Target Compound) | N-3 Methyl, N-7 Hydroxyethyl, C-8 Anilino | Kinases, Viral Enzymes (Predicted) | Antiviral, Anticancer (Potential) |
Strategic introduction of specific substituents at the N-7 and C-8 positions of the purine dione core profoundly influences molecular recognition, solubility, and metabolic stability. The 7-(2-hydroxyethyl) group serves as a versatile hydrophilic moiety. The terminal hydroxyl group acts as a hydrogen bond donor/acceptor, enhancing interactions with polar residues in enzyme active sites or solvent-exposed regions of receptors. For instance, in adenosine receptor ligands, N⁷ hydroxyalkyl chains contribute to binding affinity and influence subtype selectivity [4]. Furthermore, the hydroxyethyl group significantly improves aqueous solubility compared to simple alkyl chains (e.g., methyl or ethyl), as evidenced by physicochemical profiling of related compounds like proxyphylline (7-(2-hydroxypropyl)theophylline) [3]. This enhanced solubility is crucial for oral bioavailability and formulation development. The flexibility of the ethylene linker (-CH₂-CH₂-) allows the hydroxyl group to adopt optimal orientations for hydrogen bonding without excessive conformational strain. Molecular dynamics simulations of similar hydroxyethyl-substituted purines demonstrate stable hydrogen bonding networks with water molecules and protein side chains, contributing to complex stability [2] [6].
The C-8 phenylamino group (anilino substituent) introduces a substantial hydrophobic and aromatic element. The phenyl ring enables π-π stacking or T-shaped interactions within hydrophobic binding pockets, a feature exploited in numerous kinase inhibitors where the anilino group occupies a selectivity pocket near the gatekeeper residue. This substituent markedly alters the electronic distribution within the purine core. The anilino nitrogen at C-8 acts as a strong hydrogen bond donor, while the phenyl ring can be further functionalized (e.g., halogenation, methylation, methoxylation) to fine-tune steric bulk, lipophilicity, and electronic effects (e.g., Hammett constants). Computational studies on analogous 8-(benzylamino)-purinediones reveal that the anilino nitrogen forms strong hydrogen bonds with key residues in enzymatic targets, often critical for inhibitory potency [5] [7]. Replacing the phenyl ring with heteroaryl systems (e.g., pyridyl) could further modulate electronic properties and hydrogen-bonding potential, offering additional avenues for optimization. The synergy between the hydrophilic N-7 hydroxyethyl chain and the hydrophobic C-8 phenylamino group creates a balanced molecular profile, potentially enhancing membrane permeability while maintaining sufficient solubility – a key challenge in purine-based drug design.
Table 2: Impact of N-7 and C-8 Substituents on Purine Dione Properties
Substituent Position | Group | Key Physicochemical Effects | Potential Biopharmaceutical Advantages |
---|---|---|---|
N-7 | Methyl | ↑ Lipophilicity (log P), ↓ Solubility | Membrane permeability |
2-Hydroxyethyl | ↓ Lipophilicity, ↑ Solubility, ↑ H-bonding capacity | Enhanced solubility, Oral bioavailability, Target H-bonding | |
3-Phenylpropyl | ↑↑ Lipophilicity, ↓↓ Solubility, ↑ Hydrophobic contact | Potency in hydrophobic pockets, Potential CNS penetration | |
C-8 | H (Unsubstituted) | Neutral, Limited interactions | Minimal steric hindrance |
Phenylamino (Anilino) | ↑ Lipophilicity, ↑ Aromatic π-system, Strong H-bond donor | Target stacking interactions, Specific H-bond formation | |
Benzylamino | ↑↑ Lipophilicity, Flexibility, H-bond donor/acceptor | Access to deeper binding pockets, Flexible interactions |
The combined presence of the hydroxyethyl and phenylamino groups on the purine dione scaffold represents a sophisticated approach to multi-parameter optimization. The hydroxyethyl group counters the increased logP typically introduced by the phenylamino moiety, contributing to a more favorable overall solubility-lipophilicity balance. This balance is crucial for achieving adequate passive intestinal absorption and avoiding precipitation in vivo. Moreover, these substituents provide distinct vectors for interaction with complementary regions of target proteins. The hydroxyethyl group can extend towards solvent or polar sub-pockets, while the phenylamino group can probe deep hydrophobic clefts or engage in stacking interactions with aromatic residues. This bifunctional character makes the core structure 7-(2-hydroxyethyl)-3-methyl-8-(phenylamino)-1H-purine-2,6(3H,7H)-dione a compelling starting point for the development of inhibitors against targets requiring both polar and hydrophobic interactions, such as protein kinases or viral polymerases. The scaffold's potential is further amplified by the synthetic accessibility for further derivatization, particularly on the anilino phenyl ring (e.g., para-substitution) or the hydroxyethyl terminus (e.g., esterification/prodrug approaches), enabling focused library synthesis for structure-activity relationship (SAR) exploration [5] [7] [6].
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